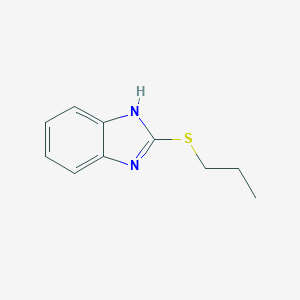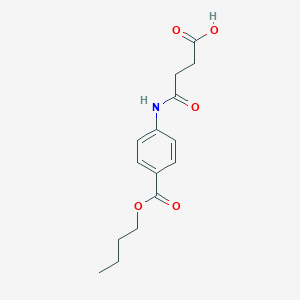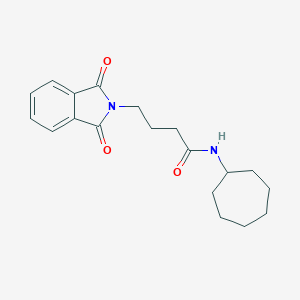![molecular formula C12H15N3OS B362727 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol CAS No. 301860-04-8](/img/structure/B362727.png)
3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds involves the bromination of an intermediate, which then undergoes a reaction with different substituted benzothiazoles . Another method involves a multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl group attached to an amino propanol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include bromination and reaction with different substituted benzothiazoles . Other reactions may involve intermolecular hydrogen bonds .Zukünftige Richtungen
The future directions for this compound could involve further exploration of its therapeutic properties, given the reported medicinal potential of thieno[2,3-d]pyrimidines . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Wirkmechanismus
Target of Action
The primary targets of the compound “3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol” are currently unknown
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidines , it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with antibacterial activity , suggesting that they may interfere with bacterial protein synthesis or other essential processes.
Result of Action
Thieno[2,3-d]pyrimidines have been associated with antibacterial activity , suggesting that they may inhibit bacterial growth or kill bacteria.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been found to exhibit hypoglycemic activity, antagonize calcium channels, serve as a fluorescent probe, and inhibit protein kinase FGFR1 . The nature of these interactions is largely dependent on the specific molecular structure of the compound .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on various types of cells and cellular processes are likely due to its interactions with key biomolecules within the cell .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is likely dependent on the particular biochemical context in which the compound is present .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound can change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Specific details about these temporal effects are not currently available.
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models . Specific details about these dosage effects, including any threshold effects or toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes and cofactors . Specific details about these metabolic pathways, including any effects on metabolic flux or metabolite levels, are not currently available.
Transport and Distribution
The compound is transported and distributed within cells and tissues . Specific details about this transport and distribution, including any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation, are not currently available.
Eigenschaften
IUPAC Name |
3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-6-2-5-13-11-10-8-3-1-4-9(8)17-12(10)15-7-14-11/h7,16H,1-6H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIAUICMDOTEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)
![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)


![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)
![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)

![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
![6-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362683.png)
